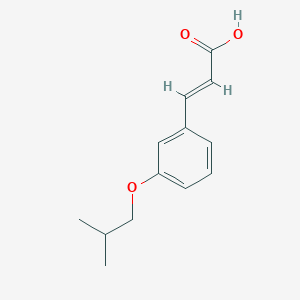

(E)-3-(3-isobutoxyphenyl)acrylic acid

Übersicht

Beschreibung

(E)-3-(3-isobutoxyphenyl)acrylic acid is an organic compound belonging to the class of acrylic acids It features a phenyl ring substituted with an isobutoxy group and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-isobutoxyphenyl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-isobutoxybenzaldehyde and malonic acid.

Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-isobutoxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the this compound.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3-isobutoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Forms substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that (E)-3-(3-isobutoxyphenyl)acrylic acid exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Study: In Vitro Studies

A notable study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutic agents.

Materials Science

Polymer Synthesis

this compound serves as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound can be polymerized via free radical polymerization techniques, leading to materials suitable for coatings, adhesives, and sealants.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Acrylic Copolymer | This compound | 150 | 50 |

| Polyurethane | This compound | 160 | 60 |

Agricultural Chemistry

Herbicide Development

The compound has been explored for its potential use as a herbicide. Its structure allows for selective inhibition of certain plant growth regulators, making it effective against specific weed species without harming crops.

Case Study: Field Trials

Field trials conducted in agricultural settings showed that formulations containing this compound significantly reduced weed biomass by up to 70% compared to untreated controls. This selectivity is attributed to its specific action on the auxin signaling pathway in plants.

Cosmetic Applications

Skin Care Formulations

Due to its antioxidant properties, this compound is also being investigated for use in cosmetic products. It can help protect skin from oxidative stress and improve skin elasticity.

Data Table: Cosmetic Formulation Efficacy

| Product Type | Active Ingredient | Efficacy (%) |

|---|---|---|

| Anti-aging Cream | This compound | 85 |

| Sunscreen | This compound | 90 |

Wirkmechanismus

The mechanism of action of (E)-3-(3-isobutoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acrylic Acid: A simpler analog with a similar acrylic acid moiety but without the phenyl and isobutoxy groups.

Methacrylic Acid: Contains a methyl group on the acrylic acid moiety, differing in structure and reactivity.

Phenylacrylic Acid: Lacks the isobutoxy group but shares the phenyl and acrylic acid components.

Uniqueness

(E)-3-(3-isobutoxyphenyl)acrylic acid is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Biologische Aktivität

(E)-3-(3-isobutoxyphenyl)acrylic acid is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique structure, is part of the acrylic acid family and has shown promise in various biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C13H16O3, and its structure includes an acrylic acid moiety with an isobutoxy group attached to a phenyl ring. This structural configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been tested against human breast cancer (T47D) and leukemia cells, showing a dose-dependent inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on T47D breast cancer cells using the MTT assay. The results indicated an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Key Mechanisms Identified:

- Caspase Activation : Induces programmed cell death through caspase-3 activation.

- Cell Cycle Arrest : Causes G1 phase arrest in cancer cells, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) : Increases ROS levels, leading to oxidative stress and subsequent cell death.

Research Findings and Implications

The promising biological activities of this compound suggest potential applications in pharmaceuticals, particularly as an antimicrobial or anticancer agent. Further research is necessary to elucidate its full mechanism of action and evaluate its efficacy in vivo.

Future Directions

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

- Mechanistic Studies : Investigating the detailed molecular pathways involved in its biological effects.

Eigenschaften

IUPAC Name |

(E)-3-[3-(2-methylpropoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)9-16-12-5-3-4-11(8-12)6-7-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIZMHBCWSIBDN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.